
Bis(2-bromo-4-methylphenyl)amine
Vue d'ensemble
Description
Bis(2-bromo-4-methylphenyl)amine is a useful research compound. Its molecular formula is C14H13Br2N and its molecular weight is 355.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.93943 g/mol and the complexity rating of the compound is 222. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymerization
Bis(2-bromo-4-methylphenyl)amine and its derivatives have been used in the field of polymerization. For example, 4-bromo-4′-ethynyl biphenyl, a related compound, was polymerized using a palladium-based catalyst system, resulting in polymers with significant thermal stability (Trumbo & Marvel, 1987).
Catalysis
The compound has been explored in catalysis, particularly in hydrophosphination reactions. A study on bis(NHC)-based CNC-pincer rare-earth-metal amido complexes, which are structurally related to this compound, demonstrated their effectiveness in catalyzing these reactions (Gu et al., 2015).
Complex Formation and Reactivity
This compound analogs have been studied for their ability to form complexes with metals and their subsequent reactivity. A study on bis(diphenylphosphino)(N-thioether)amine-type ligands in nickel(II) complexes revealed insights into their structural and reactive properties (Ghisolfi et al., 2014).
Cross-Coupling Reactions
In the field of organic synthesis, derivatives of this compound have been utilized in cross-coupling reactions. One study detailed the catalytic activity of iron(III) amine-bis(phenolate) complexes in aryl Grignard reactions (Qian et al., 2011).
Amidation Catalysis
This compound-related compounds have shown effectiveness in catalyzing amidation between carboxylic acids and amines. A study on 2,4-bis(trifluoromethyl)phenylboronic acid, a compound with a similar structure, demonstrated its catalytic efficiency in such reactions (Wang et al., 2018).
Hydroamination/Cyclisation Catalysis
Research on CCC-NHC Pincer Zr Diamido Complexes, which are structurally related to this compound, showed their catalytic activity in hydroamination/cyclisation of unactivated amino-alkenes, alkynes, and allenes (Valle et al., 2016).
Material Synthesis
This compound and its derivatives have been used in the synthesis of new materials. For example, novel bis(amine anhydride) monomers were synthesized for the creation of poly(amine imide)s, demonstrating the versatility of these compounds in material science (Zhang et al., 2008).
Propriétés
IUPAC Name |
2-bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N/c1-9-3-5-13(11(15)7-9)17-14-6-4-10(2)8-12(14)16/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBZSWCIGANZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C=C(C=C2)C)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30728922 | |
| Record name | 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27996-13-0 | |
| Record name | 2-Bromo-N-(2-bromo-4-methylphenyl)-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30728922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


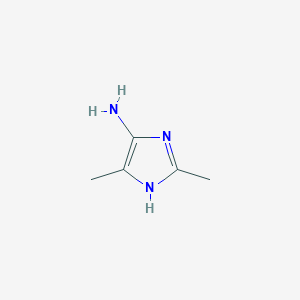

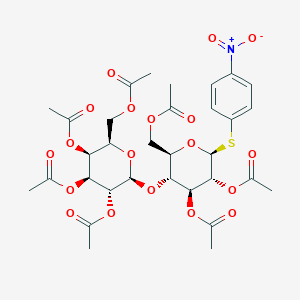
![6-Oxa-3-azabicyclo[3.2.1]octane](/img/structure/B3256872.png)
![2,2,2-Trichloro-1-[4-(2,2,2-trichloroacetyl)phenyl]ethanone](/img/structure/B3256876.png)
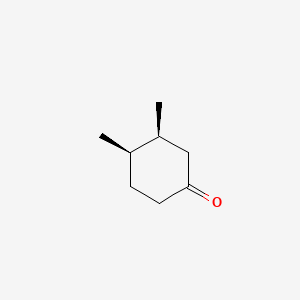
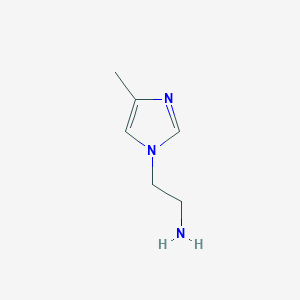
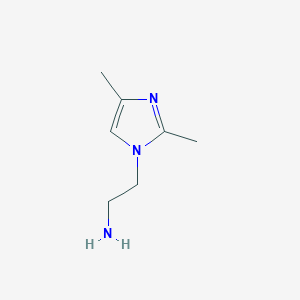

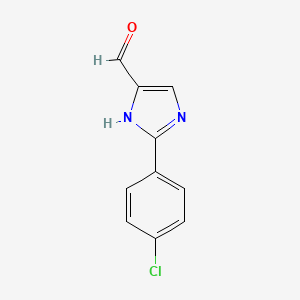


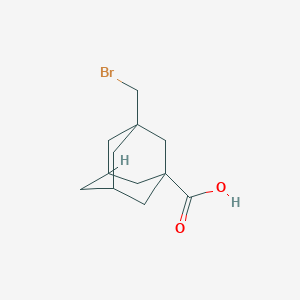
![Spiro[4.5]decan-1-amine](/img/structure/B3256921.png)
